(3-bromophenyl)-[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone
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Overview
Description
(3-bromophenyl)-[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone is a complex organic compound characterized by the presence of a bromophenyl group, an ethyl group, a hydroxy group, and a trifluoromethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-bromophenyl)-[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the bromophenyl group: This step involves the bromination of a phenyl ring, followed by its attachment to the pyrazole ring through a coupling reaction.
Addition of the ethyl and trifluoromethyl groups: These groups can be introduced via alkylation and trifluoromethylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(3-bromophenyl)-[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-bromophenyl)-[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (3-bromophenyl)-[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and leading to downstream effects.
Interacting with cellular membranes: Altering membrane properties and affecting cellular functions.
Influencing signaling pathways: Modulating pathways such as the PI3K-AKT or MAPK pathways, which are involved in cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A compound with antimicrobial properties.
Domiphen bromide: Another compound with similar structural features and biological activities.
Uniqueness
(3-bromophenyl)-[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone is unique due to its combination of a bromophenyl group, an ethyl group, a hydroxy group, and a trifluoromethyl group attached to a pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3-bromophenyl)-[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrF3N2O2/c1-2-10-7-12(21,13(15,16)17)19(18-10)11(20)8-4-3-5-9(14)6-8/h3-6,21H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIDARGCBUZHRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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